molecular formula C16H13N3O2S B12917786 1-Benzyl-5-(phenylsulfanyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 84158-71-4

1-Benzyl-5-(phenylsulfanyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12917786
CAS No.: 84158-71-4
M. Wt: 311.4 g/mol
InChI Key: HTPZOJIWZRBORC-UHFFFAOYSA-N
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Description

1-Benzyl-5-(phenylsulfanyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by a benzyl group at position 1, a phenylsulfanyl (S-linked phenyl) substituent at position 5, and a carboxylic acid group at position 2. The triazole core is a privileged scaffold in medicinal chemistry due to its stability, hydrogen-bonding capacity, and versatility in chemical modifications.

Properties

CAS No.

84158-71-4

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

1-benzyl-5-phenylsulfanyltriazole-4-carboxylic acid

InChI

InChI=1S/C16H13N3O2S/c20-16(21)14-15(22-13-9-5-2-6-10-13)19(18-17-14)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,20,21)

InChI Key

HTPZOJIWZRBORC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Benzyl Azide Intermediates

  • Starting from substituted benzyl alcohols, treatment with phosphorus tribromide (PBr3) yields benzyl bromides.
  • Benzyl bromides are then reacted with sodium azide (NaN3) in solvents like dimethylformamide (DMF) at room temperature to afford benzyl azides.
  • Reaction monitoring is typically done by thin-layer chromatography (TLC).
  • Yields for this step are generally high (around 85%) with proper work-up involving aqueous extraction and drying.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Benzyl azides react with ethyl propiolate (an alkyne ester) under copper(I) catalysis to form ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylates.
  • The catalytic system often involves CuSO4·5H2O reduced in situ by sodium ascorbate, with ligands such as tris(benzimidazolylmethyl)amine ((BimH)3) or tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to enhance reaction rates and selectivity.
  • Solvent systems include tert-butanol/water mixtures or methanol/water mixtures, with reactions proceeding efficiently at room temperature or mild heating (25–60 °C).
  • Reaction times range from 8 to 24 hours depending on conditions.
  • The CuAAC reaction is highly regioselective, yielding the 1,4-disubstituted triazole exclusively.
  • Typical yields for this step are excellent, often exceeding 90% conversion and isolated yields.

Hydrolysis to Carboxylic Acid

  • The ethyl ester intermediate is hydrolyzed under basic conditions, commonly using 4 N sodium hydroxide (NaOH) in aqueous solution.
  • The reaction proceeds at room temperature or mild heating until complete conversion to the carboxylic acid.
  • Acidification of the reaction mixture precipitates the 1-benzyl-1,2,3-triazole-4-carboxylic acid.
  • Yields for hydrolysis are generally good, maintaining the integrity of the triazole ring.

Introduction of Phenylsulfanyl Group

  • The phenylsulfanyl substituent at the 5-position of the triazole ring is introduced via nucleophilic substitution or coupling reactions.
  • One approach involves reacting the triazole acid or its derivatives with phenylsulfenyl halides or phenylthiol derivatives under basic or catalytic conditions.
  • Alternatively, phenylsulfenylation can be achieved by reacting halogenated triazole intermediates with thiophenol in the presence of base.
  • Reaction conditions typically involve refluxing in ethanol or other suitable solvents for 1–2 hours.
  • Purification is done by recrystallization or chromatography to isolate the final product.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Benzyl bromide formation Benzyl alcohol + PBr3 - 0 °C 30 min High Controlled addition, low temp
Benzyl azide synthesis Benzyl bromide + NaN3 DMF RT 24–32 h ~85 Monitored by TLC
CuAAC cycloaddition Benzyl azide + ethyl propiolate + CuSO4 + NaAsc + ligand t-BuOH/H2O or MeOH/H2O RT–60 °C 8–24 h 90–99 Ligands: TBTA or (BimH)3
Ester hydrolysis Ethyl triazole ester + 4 N NaOH H2O RT–40 °C Several h Good Acidification to isolate acid
Phenylsulfanyl substitution Triazole acid + phenylthiol or phenylsulfenyl halide + base EtOH or DCM Reflux 1–2 h Moderate to high Recrystallization for purification

Research Findings and Optimization Notes

  • The CuAAC reaction is the key step, with copper(I) catalysis and ligand choice significantly affecting yield and reaction time.
  • Use of mild organic acids (formic acid, acetic acid) in combination with copper catalysts improves conversion rates at room temperature, enhancing safety and environmental profiles.
  • Ligands such as tris(benzimidazolylmethyl)amine ((BimH)3) outperform traditional ligands like triphenylphosphine or bipyridine in catalytic efficiency.
  • Hydrolysis conditions must be carefully controlled to avoid degradation of the triazole ring.
  • Phenylsulfanyl introduction requires careful stoichiometric control and reaction monitoring to prevent over-substitution or side reactions.
  • Overall, the synthetic route is modular, allowing for substitution variation on the benzyl and phenylsulfanyl groups for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(phenylthio)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

1-Benzyl-5-(phenylthio)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(phenylthio)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their functions. The phenylthio and benzyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences:

The phenylsulfanyl group at position 5 distinguishes this compound from other triazole carboxylic acids. Below is a comparison of substituent effects:

Compound Name Position 1 Substituent Position 5 Substituent Key Functional Group Biological Activity (GP Value)* References
1-Benzyl-5-(phenylsulfanyl)-...-4-carboxylic acid Benzyl Phenylsulfanyl Carboxylic acid Not reported -
1-(4-Chlorophenyl)-5-(trifluoromethyl)-...-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl Carboxylic acid 68.09% (NCI-H522 lung cancer)
1-Benzyl-5-methyl-...-4-carboxylic acid Benzyl Methyl Carboxylic acid Structural data only
1-Benzyl-5-(difluoromethyl)-...-4-carboxylic acid Benzyl Difluoromethyl Carboxylic acid Not reported
5-Methyl-1-(thiazol-2-yl)-...-4-carboxylic acid Thiazol-2-yl Methyl Carboxylic acid 62.47% (NCI-H522 lung cancer)

*GP (Growth Percentage) indicates inhibition of cancer cell growth; lower values correlate with higher efficacy.

Functional Implications :

  • Phenylsulfanyl vs. Sulfonyl/Carbonyl : The S-linked phenyl group may confer moderate electron-withdrawing effects compared to sulfonyl (–SO₂–) or carbonyl (–CO–) linkages. Sulfonyl-containing triazoles (e.g., 1-substituted-phenyl-4-phenylsulfonyl-5-methyltriazoles) exhibit higher target specificity than carbonyl analogs due to stronger electronic interactions .
  • Steric Effects : Bulky substituents like phenylsulfanyl may restrict rotational freedom, influencing binding to biological targets .
Physicochemical Data:
Property 1-Benzyl-5-(phenylsulfanyl)-...-4-carboxylic acid 1-Benzyl-5-methyl Analog 1-Benzyl-5-difluoromethyl Analog
Molecular Formula C₁₆H₁₃N₃O₂S C₁₁H₁₀N₂O₂ C₁₁H₉F₂N₃O₂
Molecular Weight ~311.36 g/mol 202.21 g/mol 253.20 g/mol
Predicted pKa (Carboxylic Acid) ~4.2–4.5 ~4.5 ~4.3
Solubility Low (lipophilic substituent) Moderate Low

Biological Activity

1-Benzyl-5-(phenylsulfanyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This compound, with the CAS number 108842-69-9 and molecular formula C16H13N3O2C_{16}H_{13}N_3O_2, belongs to the triazole family, which has been extensively studied for various pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.

The compound features a triazole ring, which is known for its ability to interact with biological targets. The presence of the phenylsulfanyl group may enhance its lipophilicity and biological activity.

PropertyValue
Molecular Weight279.29 g/mol
Melting PointNot specified
SolubilityNot fully characterized

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Properties

Triazoles are also noted for their anti-inflammatory effects. A study highlighted that triazole derivatives could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests that this compound may possess similar properties.

Anticancer Potential

The anticancer activity of triazole compounds has been documented in various studies. For example, certain triazoles have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved often include the modulation of signaling cascades related to cell survival and death.

Case Studies and Research Findings

  • Antimicrobial Study : A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition with an IC50 value in the low micromolar range .
  • Anti-inflammatory Evaluation : In vitro assays demonstrated that triazole derivatives could significantly reduce COX-2 expression in macrophages stimulated with lipopolysaccharide (LPS), indicating potential as anti-inflammatory agents .
  • Anticancer Activity : A study involving a related triazole compound showed that it inhibited the growth of breast cancer cells through apoptosis induction mechanisms. The compound was found to activate caspase pathways, leading to cell death .

Q & A

Intermediate Research Question

  • Target selection : Prioritize enzymes with cysteine or histidine residues (e.g., kinases, proteases) due to triazole’s metal-coordinating ability.
  • Assay conditions : Use fluorescence-based assays (e.g., ATPase activity with mant-ATP) at pH 7.4. Include controls with 1 mM DTT to rule out thiol oxidation artifacts.
  • IC₅₀ determination : Fit dose-response curves using non-linear regression (GraphPad Prism) .

How should conflicting results in enzyme inhibition studies be analyzed?

Advanced Research Question
Contradictory IC₅₀ values may arise from assay interference (e.g., compound aggregation) or enzyme isoform variability . Mitigation strategies:

  • Perform dynamic light scattering to detect aggregates at >30 µM.
  • Validate hits with orthogonal assays (e.g., SPR for binding affinity).
  • Use cryo-EM or co-crystallization to visualize binding modes and confirm target engagement .

What analytical techniques are critical for characterizing triazole-carboxylic acid derivatives?

Basic Research Question

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituent patterns (e.g., triazole protons at δ 7.8–8.2 ppm) .
  • Mass spectrometry : LRMS (EI) confirms molecular ions (e.g., m/z 303.2 [M⁺] for trifluoromethyl analogs) .
  • FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ validates deprotonation state .

How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

  • Perform frontier molecular orbital (FMO) analysis at the B3LYP/6-31+G(d,p) level. A small HOMO-LUMO gap (<5 eV) indicates high electrophilicity at the triazole’s 4-position.
  • Molecular electrostatic potential (MEP) maps identify electron-deficient regions prone to nucleophilic attack (e.g., sulfur atom in phenylsulfanyl group) .

What strategies optimize solubility for in vitro pharmacological studies?

Intermediate Research Question

  • Salt formation : React with sodium bicarbonate to generate carboxylate salts (solubility >10 mg/mL in PBS).
  • Co-solvents : Use 10% DMSO/PEG-400 mixtures for stock solutions.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (75:25 lactide:glycolide) via emulsion-diffusion .

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